

Technical Support Center: Synthesis of Methyl 2-methyloxazole-5-carboxylate

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Compound of Interest

Compound Name:	Methyl 2-methyloxazole-5-carboxylate
Cat. No.:	B1486886

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Welcome to the technical support center for the synthesis of **Methyl 2-methyloxazole-5-carboxylate**. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.

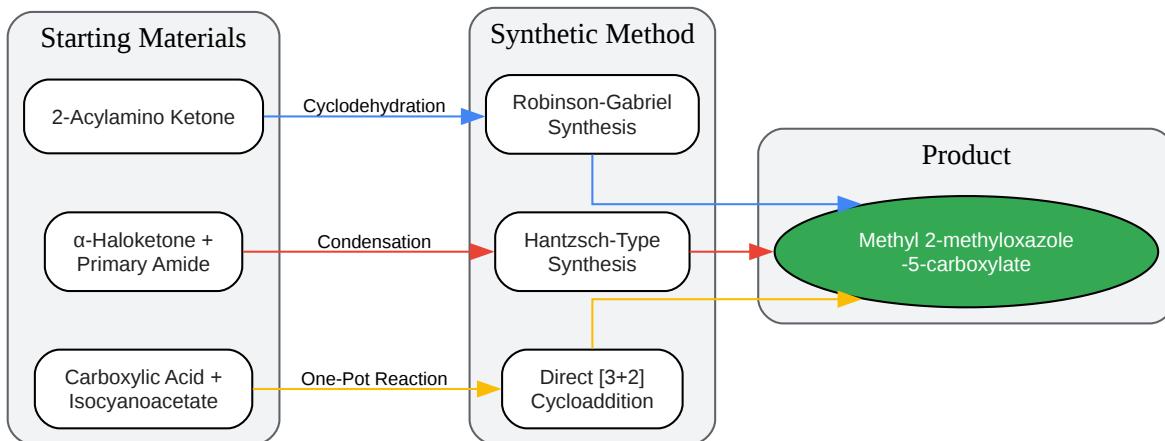
Introduction to Methyl 2-methyloxazole-5-carboxylate

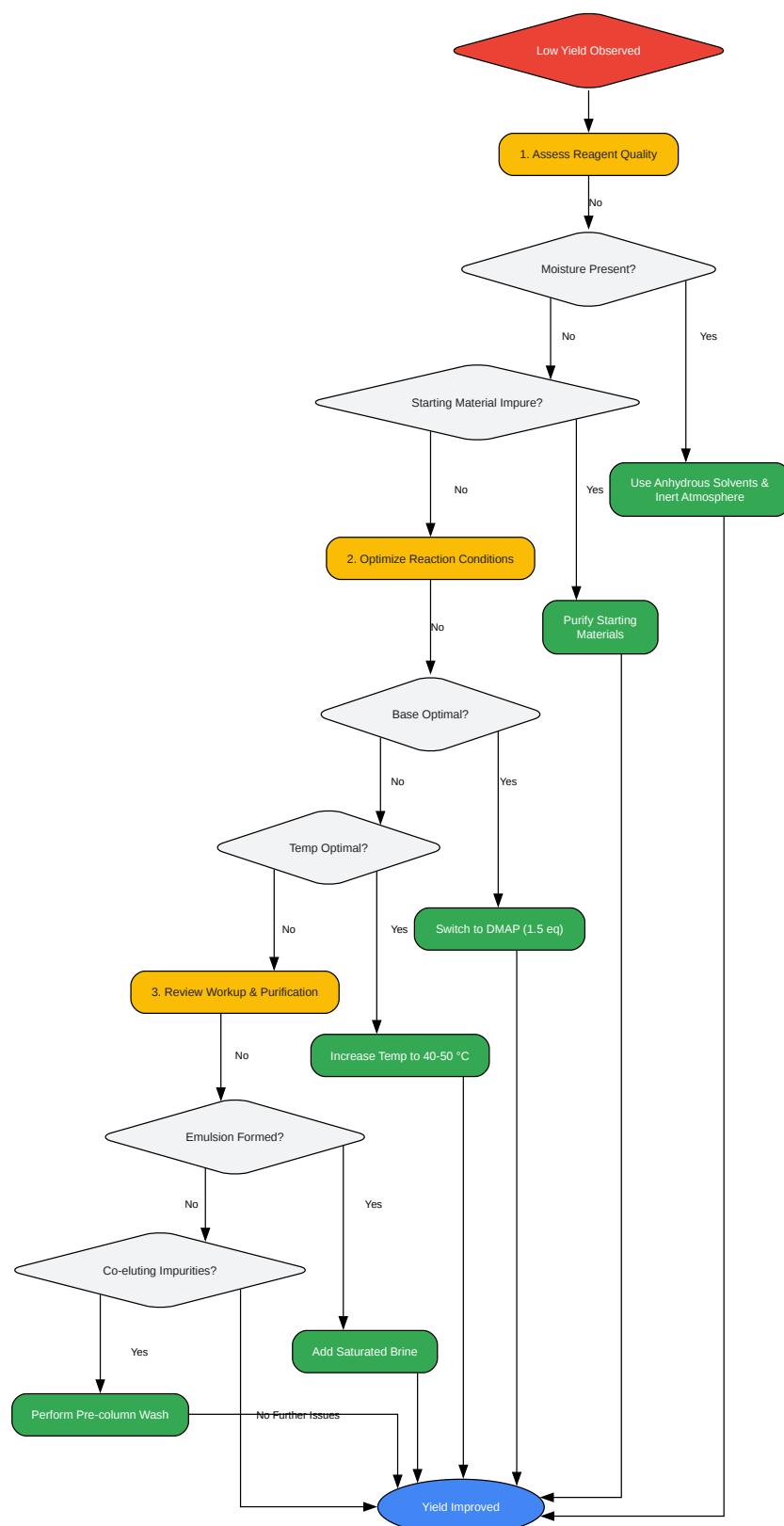
Methyl 2-methyloxazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The oxazole ring is a key scaffold found in numerous natural products and biologically active compounds, prized for its ability to engage in various non-covalent interactions within biological systems.^[1] This specific derivative, with its methyl and methyl carboxylate substitutions, serves as a versatile intermediate for more complex molecules, including potential kinase inhibitors and antimicrobial agents.^[2]

Core Synthetic Strategies

The synthesis of 2,5-disubstituted oxazoles like **Methyl 2-methyloxazole-5-carboxylate** can be approached through several established routes. The choice of method often depends on the availability of starting materials, scale, and tolerance for specific reaction conditions. Key strategies include the Robinson-Gabriel synthesis, reactions involving α -haloketones, and

modern one-pot cycloadditions.^{[3][4][5]} A particularly efficient and increasingly popular method involves the direct [3+2] cycloaddition of carboxylic acids with isocyanides, which offers high yields and functional group tolerance.^{[6][7]}



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